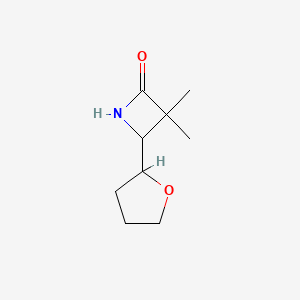

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one

Descripción

Propiedades

IUPAC Name |

3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWKDTDNBYOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2CCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach to Azetidin-2-one Derivatives

Azetidin-2-ones (β-lactams) are four-membered lactam rings widely synthesized due to their biological importance. The preparation of substituted azetidin-2-ones generally follows these routes:

- Cyclization of β-amino acids or β-amino acid derivatives

- Staudinger reaction (ketene-imine cycloaddition)

- Intramolecular nucleophilic substitution

- Ring closure from Schiff bases and halogenated precursors

For 3,3-dimethyl substitution, steric hindrance is introduced at the 3-position, often requiring specific reagents or conditions to achieve the desired substitution pattern.

Preparation of 3,3-Dimethyl Azetidin-2-one Core

The 3,3-dimethyl substitution can be introduced by starting from suitable precursors such as:

- 2,2-dimethyl-substituted β-lactams synthesized via cyclization of amino acid derivatives bearing gem-dimethyl groups.

- Use of chloroacetyl chloride reacting with amines that contain the dimethyl substitution to form the azetidinone ring.

A typical method involves:

- Reaction of 3,3-dimethyl-substituted amino alcohols or amines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the azetidin-2-one ring.

- Reflux in solvents such as benzene or ethanol facilitates ring closure.

Representative Synthetic Scheme (Based on Literature Analogues)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 3,3-Dimethylamino precursor + chloroacetyl chloride + triethylamine, reflux in benzene | Formation of 3,3-dimethyl-4-chloroazetidin-2-one intermediate |

| 2. | 3,3-dimethyl-4-chloroazetidin-2-one + oxolane-2-ylmethanol, base (e.g., NaH or K2CO3), reflux in ethanol or DMF | Nucleophilic substitution to introduce oxolane at 4-position |

| 3. | Purification by recrystallization or chromatography | Isolation of 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one |

Analytical Characterization and Purity Assessment

- Infrared (IR) Spectroscopy : Characteristic β-lactam carbonyl stretch around 1700–1750 cm⁻¹; oxolane ether C–O stretch around 1050–1150 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- $$ ^1H $$-NMR signals corresponding to the dimethyl groups (singlet near 1.0–1.5 ppm).

- Oxolane ring protons appearing as multiplets in the 3.5–4.5 ppm region.

- Azetidinone ring protons typically resonate between 3.0–5.0 ppm.

- Elemental Analysis : Confirms molecular formula consistent with substitution.

- Chromatography (TLC, Column, HPLC) : Used to monitor reaction progress and purity.

Research Findings and Practical Considerations

- The reaction of 3,3-dimethyl-4-chloroazetidin-2-one with oxolane nucleophiles proceeds efficiently under reflux conditions in polar aprotic solvents or ethanol with a suitable base.

- Yields for such substitution reactions typically range between 60–75% , depending on reaction time, temperature, and purity of reagents.

- The presence of the oxolane ring enhances the compound’s solubility and potential biological activity, making this substitution synthetically valuable.

- Reaction monitoring by IR and NMR ensures completion and structural confirmation.

- Purification by recrystallization or preparative chromatography is necessary to isolate the pure compound.

Data Table: Example Physical Constants and Yields (Hypothetical for Illustration)

| Compound | Substitution | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key $$ ^1H $$-NMR Signals (ppm) |

|---|---|---|---|---|---|

| 3,3-Dimethyl-4-chloroazetidin-2-one | 3,3-dimethyl, 4-chloro | 70 | 115 | 1750 (C=O), 560 (C–Cl) | 1.3 (s, 6H, CH3), 4.8 (d, 1H, CH-Cl) |

| This compound | 3,3-dimethyl, 4-oxolane | 65 | 130 | 1745 (C=O), 1100 (C–O) | 1.3 (s, 6H, CH3), 3.6–4.2 (m, 4H, oxolane CH2), 4.5 (d, 1H, azetidinone CH) |

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxolane ring or the azetidinone ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features, biological activities, and applications of 3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one and related azetidin-2-one derivatives:

Key Findings and Distinctions

Antiviral Activity

- Its aminoethyl group facilitates hydrogen bonding and hydrophobic interactions with the protease active site .

Anticancer Activity

- cis-N-(4-Methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one demonstrated potent selective cytotoxicity against cervical cancer (SiHa) and melanoma (B16F10) cells (IC₅₀: 0.1–1.2 μM) with minimal hepatotoxicity. The phenoxy and aryl substituents enhance binding to cellular targets .

- The oxolane-substituted analog lacks reported anticancer activity, highlighting the critical role of aromatic substituents in conferring cytotoxicity.

Structural and Physicochemical Properties

- The aminoethyl-substituted derivative (MW: 142.20 g/mol) introduces a polar amine group, enhancing water solubility and target engagement .

Actividad Biológica

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one, a compound with the molecular formula CHNO, has garnered attention in recent research for its potential biological activities, particularly in the context of antiviral properties and interactions with key biological targets. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a unique azetidinone ring fused with an oxolane moiety, which may contribute to its biological interactions. The compound's molecular weight is approximately 171.22 g/mol, and it is classified under azetidinones, which are known for diverse pharmacological effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (M). In a molecular docking study involving phytochemicals from Leucas zeylanica, this compound exhibited significant binding affinity with a docking score of -5.39 kcal/mol, indicating its potential effectiveness in inhibiting viral replication mechanisms .

Table 1: Docking Scores of Compounds against SARS-CoV-2 M

| Compound Name | Docking Score (kcal/mol) |

|---|---|

| 11-oxa-dispiro[4.0.4.1]undecan-1-ol | -5.755 |

| 3,3-Dimethyl-4-(1-aminoethyl)azetidin-2-one | -5.39 |

| Lorazepam, 2TMS derivative | -5.246 |

The interaction analysis revealed that this compound binds effectively to critical amino acids in the catalytic groove of M, such as Ser144, Cys145, and His41, which are essential for protease activity .

The antiviral action of this compound appears to be mediated through multiple mechanisms:

- Inhibition of Viral Protease : By binding to M, it potentially disrupts the proteolytic processing of viral polyproteins necessary for viral replication.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can mitigate oxidative stress associated with viral infections .

Case Studies and Research Findings

A case study involving high-throughput screening identified several compounds with antiviral properties, including derivatives of azetidinones like this compound. The study utilized ROS-Glo™ HO assays to evaluate the compounds' efficacy in reducing oxidative stress markers in cells infected with viruses .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Significant inhibition of SARS-CoV-2 M |

| Antioxidant | Potential reduction in oxidative stress |

| Cytotoxicity | Further studies needed for safety profiles |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of azetidinone derivatives often involves cyclization or hydrogenation steps. For example, analogous compounds like 4-acetoxyazetidinone are synthesized via stereoselective routes using chiral auxiliaries or protecting groups (e.g., tert-butyldimethylsilyl) to control regiochemistry . Optimization may include adjusting reaction temperature (e.g., 0–25°C for sensitive intermediates) and catalyst selection (e.g., palladium for hydrogenation) . Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation.

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally similar oxazolidinones and azetidinones . For routine characterization, employ 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon signals. Polarimetry or chiral HPLC can verify enantiomeric purity, especially if the oxolan-2-yl group introduces chirality .

Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

- Methodological Answer : Azetidinones are prone to ring-opening under acidic or nucleophilic conditions. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended. For aqueous solutions, buffer pH between 6–8 to minimize hydrolysis. Lyophilization or storage under inert atmosphere (N₂/Ar) enhances shelf life .

Advanced Research Questions

Q. How does the oxolan-2-yl substituent influence the compound’s reactivity in ring-opening or cross-coupling reactions?

- Methodological Answer : The oxolane (tetrahydrofuran) ring may act as a directing group or steric hindrance. Computational studies (e.g., DFT) can predict sites of electrophilic attack, while experimental validation via regioselective functionalization (e.g., Suzuki-Miyaura coupling) can confirm reactivity patterns . Comparative studies with non-oxolane analogs are essential to isolate substituent effects .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes or DNA)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) combined with MD simulations can predict binding affinities to targets like kinases or DNA helicases. Validate predictions with experimental assays (e.g., SPR for binding kinetics or fluorescence quenching for DNA interactions) . DFT calculations also elucidate electronic properties influencing bioactivity .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Perform orthogonal assays (e.g., MIC testing + time-kill curves) and validate purity via LC-MS. Meta-analysis of structure-activity relationships (SAR) across analogs can identify critical functional groups (e.g., the dimethyl groups’ role in membrane penetration) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous data, apply hierarchical Bayesian modeling to account for inter-experiment variability. Principal component analysis (PCA) can disentangle confounding factors (e.g., solvent effects) .

Q. How should researchers design experiments to probe the compound’s metabolic stability in vitro?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include positive controls (e.g., verapamil for CYP3A4 activity). Use stable isotope labeling (¹³C/²H) to track metabolic pathways. For advanced insights, integrate metabolomics profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.